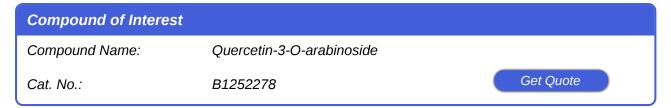


# Quercetin-3-O-arabinoside also known as Guaijaverin or Avicularin

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An In-Depth Technical Guide to **Quercetin-3-O-arabinoside** (Guaijaverin, Avicularin)

#### Introduction

Quercetin-3-O-arabinoside, a flavonoid glycoside, is a naturally occurring bioactive compound found in a variety of plants, including Psidium guajava (guava), Polygonum aviculare, and Malus domestica (apple).[1][2][3][4] It is also known by its common names, Guaijaverin and Avicularin. As a derivative of quercetin, it consists of a quercetin aglycone attached to an arabinose sugar moiety, which enhances the compound's solubility and stability.[1] This compound has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, anti-allergic, and metabolic regulatory effects.[1][5] This technical guide provides a comprehensive overview of Quercetin-3-O-arabinoside, focusing on its physicochemical properties, mechanisms of action, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

#### **Physicochemical Properties**

**Quercetin-3-O-arabinoside** is a flavonol glycoside. Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Reference(s)
Synonyms	Guaijaverin, Avicularin, Quercetin 3-arabinoside	[1][2][4]
Chemical Formula	C20H18O11	[1][6]
Molar Mass	434.35 g/mol	[1][2]
CAS Number	572-30-5	[1][2]
IUPAC Name	3-{[(2S,3R,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one	[2]
Melting Point	207.0 °C	[1]
Boiling Point	855.4 °C	[1]
Appearance	Solid	[6]
Storage	2°C - 8°C, under inert gas, protected from light	[1]

# **Key Biological Activities and Mechanisms of Action**

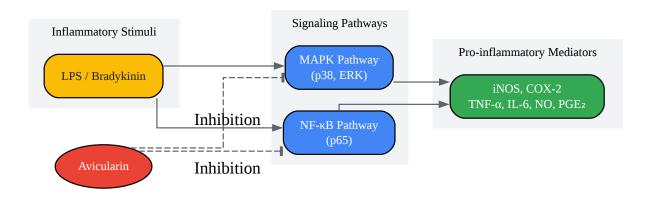
**Quercetin-3-O-arabinoside** exhibits a range of biological effects by modulating key cellular signaling pathways.

#### **Anti-inflammatory Activity**

The compound demonstrates potent anti-inflammatory properties by targeting major inflammatory signaling cascades. It has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][7] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Avicularin suppresses the production of nitric oxide (NO) and prostaglandin E<sub>2</sub> (PGE<sub>2</sub>).[5] This effect is mediated through the inhibition of the ERK signaling pathway.[5][8] Furthermore, in bradykinin-treated MG-63 human osteoblastic cells,



Avicularin reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by downregulating the phosphorylation of p38 MAPK and the p65 subunit of NF-κB.[7]



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**Caption:** Avicularin's anti-inflammatory mechanism of action.

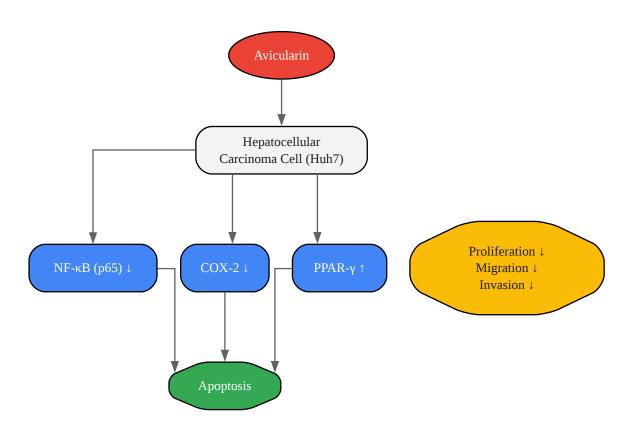
Table 1: Quantitative Anti-inflammatory Data

Cell Line	Stimulus	Compound Conc.	Effect	Reference(s)
RAW 264.7	LPS	10-300 μΜ	Suppression of NO and PGE <sub>2</sub> production	[5]
MG-63	Bradykinin	10-300 μΜ	Dose-dependent reduction of p- p38 and p-p65 expression	[7]
MG-63	Bradykinin	10-300 μΜ	Significant dosedependent downregulation of IL-1β, IL-6, and TNF-α	[7]



#### **Anticancer Activity**

**Quercetin-3-O-arabinoside** has demonstrated anticancer potential across various cell lines. In human hepatocellular carcinoma (Huh7) cells, it decreases cell proliferation, migration, and invasion.[5] It induces apoptosis by downregulating NF-κB (p65) and COX-2 while upregulating PPAR-γ.[5] In human osteoblastic osteosarcoma (MG-63) cells, while not exhibiting direct cytotoxicity at high concentrations, it mitigates bradykinin-induced inflammatory responses that can contribute to the tumor microenvironment.[7]



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**Caption:** Anticancer mechanism of Avicularin in Huh7 cells.

Table 2: Quantitative Anticancer & Cytotoxicity Data



Cell Line	Assay	Compound Conc.	Result	Reference(s)
Huh7	Proliferation/Apo ptosis	25-100 μg/mL	Decreased cell proliferation and induced apoptosis	[5]
WiDr	MTT Assay	12.5-400 μg/mL	IC50 value of 521.14 μg/mL	[9]
MG-63	MTT Assay	10-300 μΜ	No significant cytotoxic effect observed	[7]

#### **Antioxidant Activity**

As a flavonoid, **Quercetin-3-O-arabinoside** is a potent antioxidant. Its mechanism involves scavenging free radicals and chelating metal ions, which protects cells from oxidative damage. [1] In bradykinin-treated MG-63 cells, Avicularin demonstrated the ability to modulate markers of oxidative stress by reducing levels of malondialdehyde (MDA) and affecting the activity of superoxide dismutase (SOD) and catalase in a dose-dependent manner.[7]

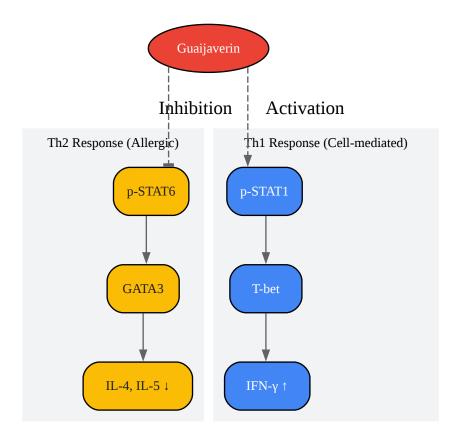
Table 3: Quantitative Antioxidant Data

Cell Line	Treatment	Compound Conc.	Effect	Reference(s)
MG-63	Bradykinin	10-300 μΜ	Dose-dependent reduction in MDA levels	[7]
MG-63	Bradykinin	10-300 μΜ	Dose-dependent modulation of SOD and catalase activity	[7]

# **Anti-allergic and Immunomodulatory Effects**



Guaijaverin plays a role in modulating allergic responses by influencing the balance between T helper (Th)1 and Th2 cells. It has been shown to suppress the STAT6/GATA3 pathway, which is critical for Th2 differentiation and the production of allergic-response cytokines like IL-4 and IL-5.[10] Concurrently, it increases the activation of the STAT1/T-bet pathway, promoting a Th1 response characterized by increased IFN-y production.[10]



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**Caption:** Guaijaverin's modulation of Th1/Th2 signaling pathways.

Table 4: Quantitative Immunomodulatory Data



Model	Compound/Co mplex	Concentration	Effect	Reference(s)
Allergic Rhinitis Mouse Model	ILS-F-2301 (containing guaijaverin)	N/A	Inhibited IL-4 by 28.23% and IL-5 by 47.15%; Increased IFN-y by 37.11%	[10]
RBL-2H3 Cells	ILS-F-2301 (containing guaijaverin)	50 μg/mL	Inhibited IL-4 by 61.54% and IL-5 by 58.79%; Increased IFN-y by 133.14%	[10]

#### **Metabolic Regulation**

Avicularin has been identified as a modulator of lipid and glucose metabolism. In 3T3-L1 adipocytes, it suppresses the accumulation of intracellular lipids.[11] This effect is achieved not by altering lipogenic or lipolytic genes, but by repressing the expression of Glucose Transporter 4 (GLUT4).[11] The mechanism involves inhibiting the binding of the transcription factor C/EBP $\alpha$  to the GLUT4 promoter, thereby reducing glucose uptake into adipocytes.[2][11]

Table 5: Quantitative Metabolic Regulation Data

Cell Line	Compound Conc.	Duration	Effect	Reference(s)
3T3-L1	50 μΜ	6 days	Decreased intracellular lipids and mRNA levels of PPARy, C/EBPα, and aP2	[5]
3T3-L1	50 μΜ	6 days	Suppressed GLUT4-mediated glucose uptake	[2][5]



## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature.

## **Cell Viability and Cytotoxicity Assessment (MTT Assay)**

This protocol is a composite based on methods used to assess Avicularin's effect on WiDr and MG-63 cells.[7][9]

- Cell Seeding: Plate cells (e.g., WiDr or MG-63) in a 96-well tissue culture plate at a density of 5,000-10,000 cells/well.
- Adhesion: Incubate the plate for 18-24 hours in a humidified incubator (37°C, 5% CO<sub>2</sub>) to allow for cell adherence.
- Treatment: Remove the growth medium and replace it with fresh medium containing various concentrations of Quercetin-3-O-arabinoside (e.g., 10 μM to 400 μg/mL). Include a vehicle control (e.g., 0.5% DMSO).
- Incubation: Incubate the cells with the compound for the desired period (e.g., 48 hours).
- MTT Addition: Add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well.
- Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization: Carefully remove the medium. Add 100-150 μL of a solubilizing agent (e.g., DMSO or 1N HCl in isopropanol) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the solution on a microplate reader at the appropriate wavelength (e.g., 490 nm or 562 nm).
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

**Caption:** General experimental workflow for the MTT cell viability assay.



## **Quantification of Inflammatory Cytokines (ELISA)**

This protocol is based on the methodology used to measure cytokines in bradykinin-treated MG-63 cells.[7]

- Sample Collection: After treating cells as described in the primary experiment, collect the cell culture supernatants.
- Assay Preparation: Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-1β, IL-6, TNF-α). Follow the manufacturer's instructions for preparing standards, reagents, and the microplate.
- Coating (if applicable): Coat the wells of the ELISA plate with the capture antibody and incubate overnight. Wash the plate.
- Blocking: Add a blocking buffer to each well to prevent non-specific binding and incubate.
   Wash the plate.
- Sample Incubation: Add the collected cell culture supernatants and the prepared standards to the appropriate wells. Incubate for the recommended time (e.g., 2 hours at room temperature).
- Washing: Wash the plate multiple times with the provided wash buffer to remove unbound substances.
- Detection Antibody: Add the biotinylated detection antibody to each well and incubate. This antibody will bind to the captured cytokine.
- Washing: Repeat the washing step.
- Enzyme Conjugate: Add an enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate.
- Washing: Repeat the washing step.
- Substrate Addition: Add the substrate solution (e.g., TMB) to each well. A color change will
  develop in proportion to the amount of bound cytokine.



- Stopping Reaction: Stop the color development by adding a stop solution.
- Reading: Immediately read the absorbance on a microplate reader at the specified wavelength (e.g., 450 nm).
- Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in each sample.

#### Conclusion

Quercetin-3-O-arabinoside (Guaijaverin/Avicularin) is a multifaceted flavonoid with significant therapeutic potential. Its well-documented anti-inflammatory, antioxidant, anticancer, and immunomodulatory activities are rooted in its ability to modulate critical signaling pathways such as NF-κB, MAPK, and STAT. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research. Future investigations should focus on its pharmacokinetic and bioavailability profiles, as well as in vivo efficacy studies, to translate these promising preclinical findings into viable therapeutic applications for a range of human diseases.

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